molecular formula C17H18F3N3 B5615536 1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B5615536
M. Wt: 321.34 g/mol
InChI Key: GNEGZJUHQFFVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound known for its unique structure and diverse applications. It features a piperazine ring substituted with a pyridinyl group and a trifluoromethylphenyl group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

1-pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-6-4-14(5-7-15)13-22-9-11-23(12-10-22)16-3-1-2-8-21-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEGZJUHQFFVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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